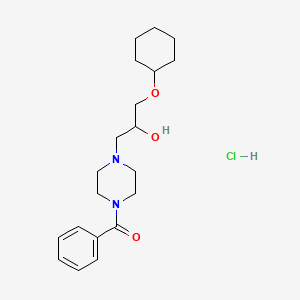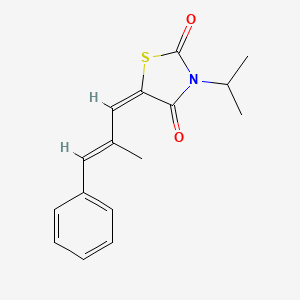
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound is known for its selective inhibition of the T790M mutation, which is a common resistance mechanism in NSCLC patients who have previously been treated with EGFR inhibitors.
Wirkmechanismus
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide selectively targets the T790M mutation in the EGFR gene, which is a common resistance mechanism in NSCLC patients who have previously been treated with EGFR inhibitors. By inhibiting this mutation, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide is able to effectively block the signaling pathway that drives the growth and proliferation of cancer cells.
Biochemical and physiological effects:
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has been shown to have a favorable safety profile in clinical trials, with the most common side effects being mild to moderate and easily manageable. These side effects include diarrhea, rash, nausea, and fatigue. In terms of efficacy, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has demonstrated a high response rate and a prolonged progression-free survival in patients with T790M-positive advanced NSCLC.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high selectivity and potency for the T790M mutation. This allows for a more targeted approach to studying the effects of EGFR inhibition on cancer cells. However, one limitation of using 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high cost, which may limit its availability to some researchers.
Zukünftige Richtungen
There are several potential future directions for the development and use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in the treatment of NSCLC. One direction is to explore the use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in combination with other targeted therapies or immunotherapies to further improve treatment outcomes. Another direction is to investigate the potential use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in other cancer types that harbor the T790M mutation. Finally, ongoing research is focused on identifying new resistance mechanisms and developing new drugs that can overcome these mechanisms and improve treatment outcomes for NSCLC patients.
Synthesemethoden
The synthesis of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the key intermediate, 2-chloro-5-nitro-N-(2-pyridinylmethyl)benzamide, which is then reduced to the corresponding aniline derivative. This aniline derivative is then reacted with 1-azepanesulfonyl chloride to yield 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide demonstrated a high response rate in patients with T790M-positive advanced NSCLC who had progressed after previous EGFR inhibitor therapy. Subsequent phase II and III trials confirmed the efficacy of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in this patient population.
Eigenschaften
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-9-8-16(27(25,26)23-11-5-1-2-6-12-23)13-17(18)19(24)22-14-15-7-3-4-10-21-15/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNOAJMGWJPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-furylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)


![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)

![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)

![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)

![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)